![molecular formula C18H21N3O3 B2424194 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034478-95-8](/img/structure/B2424194.png)
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of pyrrolidin-1-yl derivatives. It is commonly referred to as MPP or MPPP. This compound has gained significant attention in scientific research due to its potential use in various fields, such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Synthesis of Enantiopure Bicyclic 1,2‐Oxazines: A study by Pulz et al. (2003) details a highly diastereoselective addition process involving lithiated methoxyallene to chiral cyclic nitrones, leading to the formation of N-hydroxy pyrrolidines and subsequently bicyclic 1,2-oxazines. This research underscores the compound's utility in synthesizing complex organic structures with potential applications in developing pharmaceuticals (Pulz, R., Cicchi, S., Brandi, A., & Reissig, H., 2003).
Pharmacological Activities
- Antimicrobial and Anticancer Activities: Mahmoud et al. (2017) synthesized various fused oxazine derivatives expected to possess considerable chemical and pharmacological activities. The antioxidant and anticancer activities of these synthesized products were evaluated, highlighting the compound's relevance in the development of new therapeutic agents (Mahmoud, N. F. H., El-Bordany, E. A., & Elsayed, G. A., 2017).
Potential as Medicinal Chemistry Building Block
- Synthesis of Pyrrolidin-2-one and Pyrrolidine Derivatives: Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their electrocardiographic, antiarrhythmic, and antihypertensive activities. This study suggests the compound's utility in creating derivatives with significant biological activity, potentially useful in designing new drugs with alpha-adrenolytic properties (Malawska, B., Kulig, K., Filipek, B., Sapa, J., Maciag, D., Zygmunt, M., & Antkiewicz-Michaluk, L., 2002).
Mécanisme D'action
Target of Action
Related compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of mycobacterium tuberculosis, suggesting that this compound may have a similar effect .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-9-17(20-19-16)24-15-11-12-21(13-15)18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFPCUTVBVFDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.